5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine
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Overview
Description
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a 2,6-dichlorophenyl group and a methoxy group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazin-2-amine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine can be compared with other similar compounds, such as:
5-[(2,4-Dichlorophenyl)methoxy]pyrazin-2-amine: This compound has a similar structure but with different chlorine substitution, leading to variations in its chemical and biological properties.
5-[(2,6-Dichlorophenyl)methoxy]pyrimidin-2-amine: This compound features a pyrimidine ring instead of a pyrazine ring, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Biological Activity
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features suggest potential applications in treating various conditions, including cancer and bacterial infections. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a methoxy group and a dichlorophenyl moiety. The molecular formula is C13H11Cl2N3O, with a molecular weight of approximately 360.24 g/mol. The presence of chlorine atoms enhances its biological activity and pharmacological properties.
Anticancer Properties
Research indicates that this compound may act as an inhibitor of oncogenic pathways, particularly those involving KRAS mutations, which are common in various cancers. In vitro studies have shown that compounds with similar structures display significant anticancer activities against different cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazine derivatives, it was found that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
NCI-H522 (Lung) | 0.08 |
MCF7 (Breast) | 0.12 |
SK-OV-3 (Ovarian) | 0.15 |
These results indicate that the compound has promising potential as an anticancer agent.
Antibacterial Activity
The compound has also been studied for its antibacterial properties. Similar compounds have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
The antibacterial mechanism involves disrupting bacterial cell membranes, leading to leakage of intracellular components. Studies have shown that compounds related to this compound can inhibit biofilm formation and reduce bacterial resistance development.
Comparative Biological Activity
A comparison of similar compounds reveals the unique position of this compound regarding its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Chlorobenzyl)-2-methylpyrazin-3-amine | Chlorobenzyl group; methyl substitution | Antimicrobial activity |
4-(2,6-Dichloroanilino)-1H-pyrazole | Aniline derivative; pyrazole core | Anticancer properties |
3-(Benzylamino)-4-methylpyridine | Pyridine core; benzyl substitution | Neuroprotective effects |
The specific combination of the dichlorophenyl moiety and methoxy group in this compound enhances its selectivity and potency against targeted biological pathways compared to similar compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the pyrazine core can significantly influence both anticancer and antibacterial activities.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances biological activity.
- Hydrophilicity : Increased hydrophilicity correlates with improved antibacterial potency.
- Substituent Positioning : The position of substituents on the pyrazine ring affects receptor binding affinity and overall efficacy.
Properties
CAS No. |
642084-54-6 |
---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2,(H2,14,15) |
InChI Key |
DCSICCKSJMIZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)N)Cl |
Origin of Product |
United States |
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